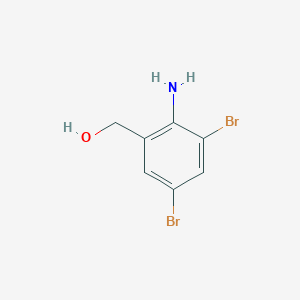

(2-Amino-3,5-dibromophenyl)methanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-amino-3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMSGGCKVMYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612343 | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50739-76-9 | |

| Record name | 2-Amino-3,5-dibromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50739-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050739769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-amino-3,5-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-AMINO-3,5-DIBROMOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOB7W7C9SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3,5 Dibromophenyl Methanol

Established Synthetic Routes to the Core Structure

The synthesis of (2-Amino-3,5-dibromophenyl)methanol is predominantly achieved through two well-established pathways: the reduction of its corresponding aldehyde and the chemical modification of anthranilate derivatives. These methods provide reliable access to the core structure for further chemical exploration.

Reduction of 2-Amino-3,5-dibromobenzaldehyde (B195418) and Analogues

A primary and highly efficient method for synthesizing this compound is the reduction of the aldehyde functional group of 2-Amino-3,5-dibromobenzaldehyde. This transformation is typically accomplished using metal hydride reducing agents, which selectively reduce the aldehyde to a primary alcohol while leaving the amino group and the aromatic ring intact.

Potassium borohydride (B1222165) (KBH₄) is a commonly employed reagent for this purpose. In a typical procedure, 2-Amino-3,5-dibromobenzaldehyde is dissolved in a protic solvent like ethanol, and KBH₄ is added portion-wise. The reaction proceeds smoothly at room temperature, often reaching completion within a few hours, and yields the desired product in high purity and excellent yield. One documented industrial-scale synthesis reports a yield of 99.5% using this method. Sodium borohydride (NaBH₄) is also an effective reagent for this transformation.

The following table summarizes typical conditions for the reduction of 2-Amino-3,5-dibromobenzaldehyde.

| Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Potassium Borohydride | Ethanol | 20°C | 3 hours | 99.5% |

| Sodium Borohydride | Aqueous Methanol (B129727) | 50°C | 2 hours | Not specified |

Derivatization from Anthranilate Precursors

Another fundamental approach to the synthesis of this compound begins with anthranilic acid or its esters, such as methyl anthranilate. This strategy involves a multi-step process that first introduces the bromine atoms onto the aromatic ring, followed by the reduction of the carboxyl group.

The initial step is the bromination of the anthranilate precursor. This reaction typically uses elemental bromine in a solvent like methanol. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions, resulting in the formation of methyl 2-amino-3,5-dibromobenzoate.

Novel and Optimized Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing this compound and its key precursors. These advancements prioritize atom economy, process simplification, and the reduction of hazardous waste.

Chemo- and Regioselective Synthesis

The synthesis of the target compound relies heavily on the principles of chemo- and regioselectivity. A key step where regioselectivity is crucial is the bromination of the aromatic ring of precursors like 2-aminobenzaldehyde (B1207257) or methyl anthranilate. The inherent directing effects of the amino (-NH₂) and aldehyde (-CHO) or ester (-COOR) groups control the position of bromination. The strongly activating, ortho-, para-directing amino group, combined with the meta-directing carbonyl group, ensures that bromination occurs selectively at the 3- and 5-positions of the benzene (B151609) ring, which are ortho and para to the amino group. This inherent selectivity prevents the formation of other isomers and simplifies purification.

Chemoselectivity is paramount during the reduction step. The use of mild reducing agents like sodium borohydride or potassium borohydride ensures the selective reduction of the aldehyde group to an alcohol without affecting the aromatic bromine substituents or the amino group.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, several optimized strategies have been developed for the synthesis of the key intermediate, 2-amino-3,5-dibromobenzaldehyde. These methods aim to reduce waste, simplify procedures, and use safer reagents.

Other green improvements focus on the bromination step itself. The use of N-Bromosuccinimide (NBS) has been reported as an alternative to elemental bromine. semanticscholar.org NBS is a solid and is generally safer and easier to handle than liquid bromine. semanticscholar.org Another approach involves the use of hydrogen peroxide during bromination, which can improve the utilization of bromine, thereby increasing atom economy and reducing waste. google.com

The following table compares these greener synthetic approaches for the precursor aldehyde.

| Method | Key Feature | Advantage |

|---|---|---|

| One-Pot Reduction/Bromination | o-Nitrobenzaldehyde is reduced and brominated in a single pot. patsnap.comgoogle.com | Simplified process, reduced waste, avoids isolation of unstable intermediate, high yield (>90%). patsnap.comgoogle.com |

| NBS Bromination | Uses N-Bromosuccinimide as the brominating agent. semanticscholar.org | Safer and easier to handle reagent compared to elemental bromine. semanticscholar.org |

| H₂O₂-Assisted Bromination | Hydrogen peroxide is used as an additive. google.com | Improves the utilization efficiency of bromine. google.com |

Derivatization and Functionalization Reactions

This compound possesses two primary reactive sites for derivatization: the nucleophilic amino group and the hydroxyl group of the benzyl (B1604629) alcohol moiety. These functional groups allow the molecule to serve as a versatile scaffold in organic synthesis.

The reactivity of the amino group is well-documented through the extensive use of its precursor, 2-amino-3,5-dibromobenzaldehyde, in the synthesis of pharmaceuticals like Ambroxol (B1667023). patsnap.comgoogle.comgoogle.com In these syntheses, the amino group participates in condensation reactions with cyclohexanone (B45756) derivatives to form Schiff base (imine) intermediates, which are subsequently reduced. patsnap.comgoogle.com The amino group of this compound is expected to undergo similar reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to form diazonium salts, which are themselves versatile synthetic intermediates.

The primary alcohol (hydroxyl) group is also a key site for functionalization. It can undergo oxidation to re-form the aldehyde, esterification with carboxylic acids or acyl halides to form esters, and etherification with alkyl halides to form ethers. These derivatization reactions highlight the utility of this compound as a bifunctional building block for creating a diverse range of more complex chemical structures.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis and is typically catalyzed by an acid. nih.gov The mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group, -C=N-). nih.govekb.eg

The general reaction can be represented as follows:

Reaction of this compound with an aldehyde or ketone to form a Schiff base.

The resulting Schiff bases are valuable ligands in coordination chemistry due to the presence of the imine nitrogen which can coordinate with metal ions. researchgate.netnanobioletters.com The stability and properties of the Schiff base can be tuned by varying the R¹ and R² groups, which are derived from the carbonyl compound.

Table 1: Examples of Schiff Base Formation from this compound This table presents hypothetical examples based on general chemical principles of Schiff base formation.

| Carbonyl Compound | R¹ | R² | Product Name |

| Benzaldehyde (B42025) | Phenyl | H | (E)-((2-(hydroxymethyl)-4,6-dibromophenyl)imino)methyl)benzene |

| Salicylaldehyde | 2-hydroxyphenyl | H | 2-(((2-(hydroxymethyl)-4,6-dibromophenyl)imino)methyl)phenol |

| Acetone | Methyl | Methyl | 1-(2,4-dibromo-6-(propan-2-ylideneamino)phenyl)methanol |

| Cinnamaldehyde | Styryl | H | (E)-1-(2,4-dibromo-6-(((E)-3-phenylallylidene)amino)phenyl)methanol |

Epoxidation Reactions and Subsequent Transformations

While this compound itself does not typically undergo direct epoxidation, its derivatives, such as 2-aminochalcones, can be converted into epoxides. For instance, a 2-amino-3,5-dibromochalcone can be synthesized and subsequently epoxidized, usually with alkaline hydrogen peroxide. The resulting 2-aminochalcone epoxides are stable compounds that can be isolated. researchgate.net

These epoxides are valuable intermediates for further transformations. A significant reaction is the acid-mediated ring-opening and rearrangement. For example, treating a trans-2-amino-3,5-dibromochalcone epoxide with sulfuric acid can facilitate a direct, one-pot sequential ring-opening and aryl migration. This process leads to the formation of 3-arylquinolin-4(1H)-ones, which are also known as aza-isoflavones. researchgate.net This transformation highlights a sophisticated use of the epoxide functionality to construct complex heterocyclic systems.

Table 2: Transformation of 2-Amino-3,5-dibromochalcone Epoxide

| Starting Material | Reagent | Product | Transformation Type |

| trans-2-Amino-3,5-dibromochalcone | Alkaline H₂O₂ | trans-2-Amino-3,5-dibromochalcone epoxide | Epoxidation |

| trans-2-Amino-3,5-dibromochalcone epoxide | H₂SO₄ | 3-Arylquinolin-4(1H)-one derivative | Ring-opening/Aryl Migration |

Metal Complexation with Derivatives

Schiff bases derived from this compound are excellent ligands for forming coordination complexes with a wide range of transition metals. researchgate.net The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. nanobioletters.com Furthermore, if the aldehyde or ketone used in the Schiff base synthesis contains other donor atoms (e.g., a hydroxyl group in salicylaldehyde), the resulting ligand can be bidentate or polydentate, binding to the metal ion at multiple sites to form a stable chelate ring. The hydroxymethyl group on the original phenyl ring can also participate in coordination.

The coordination chemistry of these ligands is extensive, with complexes of metals such as copper, nickel, cobalt, and zinc being commonly studied. nih.gov The geometry and properties of the resulting metal complexes depend on the metal ion, its oxidation state, and the specific structure of the Schiff base ligand. These metal complexes have garnered significant interest due to their potential applications in various fields. researchgate.net

Table 3: Potential Metal Complexes with Schiff Base Ligands This table presents hypothetical examples based on the coordination principles of Schiff base ligands.

| Schiff Base Ligand (from Table 1) | Metal Ion (Example) | Potential Complex Type | Potential Donor Atoms |

| 2-(((2-(hydroxymethyl)-4,6-dibromophenyl)imino)methyl)phenol | Cu(II) | Mononuclear or Binuclear Complex | Imine Nitrogen, Phenolic Oxygen, Hydroxymethyl Oxygen |

| (E)-((2-(hydroxymethyl)-4,6-dibromophenyl)imino)methyl)benzene | Ni(II) | Mononuclear Complex | Imine Nitrogen, Hydroxymethyl Oxygen |

| 1-(2,4-dibromo-6-(propan-2-ylideneamino)phenyl)methanol | Co(II) | Mononuclear Complex | Imine Nitrogen, Hydroxymethyl Oxygen |

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a powerful method for synthesizing heterocyclic compounds from open-chain precursors. Derivatives of this compound can undergo such transformations. For example, thiosemicarbazones, formed by the reaction of a related aldehyde derivative with thiosemicarbazide, can undergo oxidative cyclization to form substituted 1,3,4-thiadiazoles. nih.gov This type of reaction is often promoted by an oxidizing agent like ferric chloride. nih.gov

Another potential pathway involves the intramolecular cyclization between the amino group and a modified form of the hydroxymethyl group. For this to occur, the methanol function would typically first be oxidized to an aldehyde. The resulting intermediate, 2-amino-3,5-dibromobenzaldehyde, could then undergo intramolecular reactions or be used in syntheses that lead to cyclized products. Furthermore, in different molecular contexts, intramolecular nucleophilic attack from the amino group onto an electrophilic center generated at or near the benzylic position can lead to the formation of five- or six-membered nitrogen-containing heterocycles. semanticscholar.org

Table 4: General Scheme for Oxidative Cyclization

| Precursor Type | Oxidizing Agent (Example) | Resulting Heterocycle | Key Process |

| Thiosemicarbazone derivative | Ferric Chloride (FeCl₃) | 1,3,4-Thiadiazole | C-S and N-N bond formation |

| 4-(2-aminophenyl)-4-oxobutanenitrile derivative | Potassium Hydroxide/DMSO | 2-(3-oxoindolin-2-ylidene)acetonitrile | Intramolecular nucleophilic cyclization and oxidation |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR for Structural Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in assigning the specific protons and carbons within the molecular structure of (2-Amino-3,5-dibromophenyl)methanol. emerypharma.com

¹H-NMR: In a typical ¹H-NMR spectrum, the aromatic protons of the phenyl ring would appear as distinct signals in the downfield region. The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet, while the amino (-NH₂) and hydroxyl (-OH) protons would also produce characteristic signals, the positions of which can be sensitive to solvent and concentration.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule, including the two aromatic carbons bonded to bromine, the four other aromatic carbons, and the methylene carbon, would be expected to produce a distinct signal.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the aromatic ring. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. emerypharma.com For instance, a derivative, (2-Amino-3,5-dibromophenyl)(3-phenyloxiran-2-yl)methanone, showed characteristic signals in its ¹H-NMR spectrum in CDCl₃, including a broad singlet for the NH₂ group and doublets for the aromatic protons H-4 and H-6. mdpi.com The corresponding ¹³C-NMR spectrum displayed signals for all carbon atoms, confirming the structural framework. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-CH₂OH | 4.5 (s, 2H) | 65.0 |

| C2-NH₂ | 4.0 (br s, 2H) | 145.0 |

| C3-Br | - | 110.0 |

| C4-H | 7.5 (d, 1H) | 130.0 |

| C5-Br | - | 115.0 |

| C6-H | 7.2 (d, 1H) | 125.0 |

| OH | Variable | - |

Note: This table is illustrative and actual chemical shifts can vary based on experimental conditions.

Conformational Analysis using NMR Techniques

NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), can provide insights into the spatial arrangement and preferred conformation of the molecule in solution. mdpi.com For related complex molecules, NOESY has been used to determine the relative orientation of different parts of the molecule by observing through-space interactions between protons. mdpi.com In the case of this compound, NOE experiments could reveal the proximity of the hydroxymethyl protons to the aromatic ring protons, helping to define the rotational preference around the C-C bond connecting the CH₂OH group to the ring. Studies on similar compounds have shown that intramolecular hydrogen bonding can significantly influence and stabilize a particular conformation. researchgate.net

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly impact NMR spectra. mdpi.com Solvents can influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the -NH₂ and -OH protons. mdpi.comresearchgate.net For example, in a study of related 2-aminochalcone epoxides, changing the solvent from CDCl₃ to DMSO-d₆ resulted in a noticeable downfield shift of the amino proton signal. mdpi.com This is attributed to the different hydrogen bonding interactions between the solute and the solvent molecules. Such solvent-induced shifts can be used to identify protons involved in hydrogen bonding and to probe solute-solvent interactions. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the alcohol group would also be present in this region, often as a broad band due to hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibrations would be expected at lower frequencies, generally below 700 cm⁻¹. For a related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), characteristic IR peaks were observed. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching would likely give rise to strong signals in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 |

| -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| -CH₂- | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| -C-O | C-O Stretch | 1000-1200 |

| -C-N | C-N Stretch | 1250-1350 |

| -C-Br | C-Br Stretch | 500-700 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (280.94 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation pathways for aromatic alcohols include the loss of a hydrogen atom, a hydroxyl radical (-OH), or a water molecule (H₂O). libretexts.org Alpha-cleavage next to the oxygen atom could also occur. For amines, alpha-cleavage is also a dominant fragmentation pathway. libretexts.org Analysis of the fragmentation pattern of a related compound, ambroxol (B1667023), which contains the (2-amino-3,5-dibromophenyl)methylamino moiety, shows a prominent fragment ion corresponding to the C₇H₆Br₂N⁺ species. massbank.jp

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₇H₇Br₂NO]⁺ | Molecular Ion | ~281 |

| [C₇H₆Br₂NO]⁺ | Loss of H | ~280 |

| [C₇H₇Br₂N]⁺ | Loss of OH | ~264 |

| [C₇H₅Br₂NO]⁺ | Loss of H₂O | ~263 |

| [C₆H₆Br₂N]⁺ | Loss of CH₂O | ~251 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net

Computational and Theoretical Investigations of 2 Amino 3,5 Dibromophenyl Methanol and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricacies of molecular systems. These methods allow for the precise calculation of molecular properties, offering a theoretical complement to experimental data.

The initial step in the computational analysis of (2-Amino-3,5-dibromophenyl)methanol involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed for this purpose. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is characterized by the presence of a benzene (B151609) ring substituted with an amino group (-NH₂), a methanol (B129727) group (-CH₂OH), and two bromine atoms (-Br). The amino group acts as an electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atoms are electronegative and act as electron-withdrawing groups through the inductive effect, while also participating in resonance. The interplay of these electronic effects significantly influences the molecule's reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-Br | ~1.90 Å | |

| C-C (methanol) | ~1.52 Å | |

| C-O | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| C-C-N | ~120° | |

| C-C-Br | ~120° | |

| C-C-C (methanol) | ~112° | |

| C-O-H | ~109° |

Note: These are typical values for similar molecular structures and are for illustrative purposes as specific computational data for the title compound is not available in the cited literature.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. For a molecule like this compound, characteristic vibrational modes are expected for the N-H stretching of the amino group, the O-H stretching of the methanol group, C-H stretching of the aromatic ring and the methanol group, and the C-Br stretching.

Computational studies on the isomeric 3-aminobenzyl alcohol have shown good agreement between calculated and experimental vibrational frequencies. A similar correlation is expected for this compound, where the calculated frequencies, when scaled by an appropriate factor, can accurately reproduce the experimental spectrum.

Table 2: Representative Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | Amino | ~3400 - 3500 |

| N-H Asymmetric Stretch | Amino | ~3300 - 3400 |

| O-H Stretch | Methanol | ~3300 - 3600 |

| C-H Aromatic Stretch | Benzene Ring | ~3000 - 3100 |

| C-H Aliphatic Stretch | Methanol | ~2850 - 3000 |

| C-N Stretch | Amino | ~1250 - 1350 |

| C-O Stretch | Methanol | ~1000 - 1260 |

| C-Br Stretch | Bromo | ~500 - 600 |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms and the aromatic ring influence the LUMO energy. DFT calculations on the related compound Ambroxol (B1667023) and its metabolites have shown HOMO-LUMO gaps in the range of 4.28 to 5.11 eV. scialert.net A similar range would be expected for this compound, indicating a relatively stable molecule.

Table 3: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These are representative values based on calculations of similar molecules and are for illustrative purposes.

The distribution of the HOMO and LUMO across the molecule provides insight into the nature of electronic transitions and charge transfer. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring. The LUMO, on the other hand, is expected to be distributed over the aromatic ring and the electron-withdrawing bromine atoms. An electronic transition from the HOMO to the LUMO would therefore involve a charge transfer from the amino group and the ring to the rest of the molecule. This intramolecular charge transfer is a key feature of the electronic structure of such substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow indicate intermediate potentials.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the methanol group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups are expected to be in regions of positive potential (blue), making them likely sites for nucleophilic attack. The bromine atoms, being electronegative, will also influence the MEP surface, creating regions of negative potential around them. The molecular surfaces of the related compound Ambroxol and its metabolites are found to have significant electron-rich regions, suggesting they may be subject to electrophilic attack. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugation, and the nature of intermolecular and intramolecular interactions within a molecular system. This analysis provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, quantifying their energetic significance.

Despite a thorough search of scientific literature, no specific studies detailing the NBO analysis of this compound to investigate its intermolecular interactions were found. Such a study would theoretically provide insights into hydrogen bonding involving the amino (-NH2) and hydroxyl (-OH) groups, as well as potential halogen bonding involving the bromine atoms. However, without dedicated research, no data on stabilization energies or specific orbital interactions for this compound can be provided.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in predicting the NLO properties of molecules, such as polarizability (α) and first-order hyperpolarizability (β), which are key indicators of a material's potential for NLO applications. These predictions are often made using Density Functional Theory (DFT) calculations.

A targeted search for computational studies on the NLO properties of this compound yielded no specific results. Research in this area would involve calculating the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. The presence of donor (amino) and acceptor-like (bromo) groups on the phenyl ring suggests that it might exhibit interesting electronic properties, but specific computational data to confirm or quantify its NLO response is not available in the reviewed literature.

Biological Activities and Pharmacological Mechanisms of 2 Amino 3,5 Dibromophenyl Methanol Derivatives

Investigation of Mucolytic and Secretolytic Mechanisms

The primary and most well-established mechanism of action for ambroxol (B1667023), a key derivative of (2-amino-3,5-dibromophenyl)methanol, is its mucolytic and secretolytic effect. patsnap.comnih.gov This action is crucial in the management of respiratory conditions characterized by the production of thick and viscous mucus. patsnap.com

Ambroxol enhances the clearance of mucus from the respiratory tract through several actions. patsnap.comdrugbank.com It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes. drugbank.comwikipedia.org This surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and thereby improving its transport. drugbank.comwikipedia.org

Furthermore, ambroxol breaks down the structure of acidic mucopolysaccharide fibers in the sputum, which leads to a less viscous mucus that is more easily expectorated. tga.gov.aupediatriconcall.com This process is also supported by the stimulation of sialomucin synthesis. vinmec.com Some studies also suggest that ambroxol can increase ciliary beat frequency, further aiding in mucociliary clearance. nih.gov The inhibition of the nitric oxide (NO)-dependent activation of soluble guanylate cyclase by ambroxol may also contribute to the suppression of excessive mucus secretion. drugbank.com

The parent compound of ambroxol, bromhexine (B1221334), also functions as a mucolytic agent by disrupting mucopolysaccharide fibers and thinning airway secretions. drugbank.comresearchgate.net

Antioxidant Activity and Oxidative Stress Modulation

Derivatives of this compound, particularly ambroxol, have demonstrated significant antioxidant properties. patsnap.comnih.gov This activity is crucial in protecting respiratory tissues from damage caused by oxidative stress, a common feature in many chronic respiratory diseases. patsnap.combu.edu.eg

Ambroxol acts as a scavenger of reactive oxygen species (ROS), including hydroxyl radicals (.OH) and hypochlorous acid (HClO). nih.govnih.gov It has also been shown to decompose hydrogen peroxide (H2O2). nih.gov Studies have demonstrated that ambroxol can inhibit the production of superoxide (B77818) anions. nih.gov This direct scavenging activity helps to mitigate the damaging effects of these highly reactive molecules on cellular components. nih.govnih.gov

In addition to direct scavenging, ambroxol can modulate cellular antioxidant pathways. Research has shown that ambroxol treatment can upregulate the expression of key antioxidant proteins such as nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1). frontiersin.org It also enhances the activity of superoxide dismutase (SOD), a critical enzyme in the detoxification of superoxide radicals. frontiersin.org Furthermore, ambroxol has been found to inhibit lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to cell damage. frontiersin.org This is evidenced by the reduction of malondialdehyde (MDA) levels, a marker of lipid peroxidation. frontiersin.orgbu.edu.eg

| Antioxidant Action | Effect of Ambroxol | Supporting Evidence |

| Reactive Oxygen Species (ROS) Scavenging | Scavenges hydroxyl radicals (.OH) and hypochlorous acid (HClO). nih.gov | Inhibited .OH-mediated deoxyribose oxidation and HClO-induced chlorination. nih.gov |

| Enzyme Regulation | Upregulates Nrf-2, HO-1, and SOD. frontiersin.org | Increased levels of these antioxidant proteins in response to ambroxol treatment. frontiersin.org |

| Lipid Peroxidation | Inhibits lipid peroxidation and reduces malondialdehyde (MDA) levels. frontiersin.orgbu.edu.eg | Protected linoleic acid from peroxidative damage and lowered MDA in tissues. frontiersin.orgnih.gov |

Anti-inflammatory Pathways and Cytokine Modulation

Ambroxol, a prominent derivative of this compound, exhibits significant anti-inflammatory properties by modulating various inflammatory pathways and the production of cytokines. frontiersin.orgnih.gov This action contributes to its therapeutic efficacy in inflammatory respiratory conditions. patsnap.com

Ambroxol has been shown to inhibit the activation of inflammatory cells and reduce the secretion of pro-inflammatory mediators. nih.gov It can decrease the accumulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.orgnih.gov Further studies have demonstrated that ambroxol can also reduce the release of other cytokines, including IL-4, IL-13, and histamine (B1213489) from basophils and mast cells. nih.govdaignet.de

The anti-inflammatory effects of ambroxol are also mediated through the inhibition of key signaling pathways. It has been observed to reduce the levels of Toll-like receptor 4 (TLR4) and the phosphorylation of c-Jun N-terminal kinase (p-JNK), both of which are involved in inflammatory responses. frontiersin.org Additionally, ambroxol can regulate the transcription factor NF-κB, a central regulator of inflammation. nih.gov By suppressing these pathways, ambroxol can effectively dampen the inflammatory cascade. frontiersin.orgnih.gov

| Inflammatory Mediator | Effect of Ambroxol | Mechanism |

| Pro-inflammatory Cytokines | Reduces levels of TNF-α, IL-1β, IL-4, and IL-13. frontiersin.orgnih.govdaignet.de | Inhibition of inflammatory cell activation and secretion. nih.gov |

| Signaling Pathways | Downregulates TLR4 and p-JNK. frontiersin.org | Modulation of key inflammatory signaling cascades. frontiersin.org |

| Transcription Factors | Regulates NF-κB. nih.gov | Suppression of a central regulator of the inflammatory response. nih.gov |

Antimicrobial and Antibacterial Efficacy Studies

Recent studies have highlighted the antimicrobial and antibacterial properties of ambroxol, a derivative of this compound, suggesting its potential as an adjunct therapy in combating bacterial infections. thepharmajournal.comnih.gov

Ambroxol has demonstrated bactericidal activity against a range of oral bacteria. thepharmajournal.com Research has shown that it can inhibit the growth of bacteria such as Streptococcus mutans. thepharmajournal.com The minimum inhibitory concentration (MIC) of ambroxol against oral bacteria has been estimated to be 1 mg/ml. thepharmajournal.com

A significant aspect of ambroxol's antimicrobial action is its ability to interfere with biofilm formation. thepharmajournal.comnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Ambroxol has been shown to inhibit the formation of oral biofilms and can also disrupt mature biofilms. thepharmajournal.com In studies involving Staphylococcus aureus, ambroxol devastated the biofilm structure by interrupting the association between cells. nih.gov It also downregulated the expression of genes involved in biofilm formation, such as cna, fnbA, and ica (B1672459). nih.gov

Furthermore, ambroxol has been found to enhance the efficacy of certain antibiotics. scispace.com Co-treatment with ambroxol has been associated with increased lung tissue and airway surface fluid levels of various antibiotics, including beta-lactams, macrolides, and vancomycin. scispace.com This synergistic effect could be beneficial in treating respiratory infections, particularly those caused by antibiotic-resistant strains. scispace.comjurnal-pharmaconmw.com

| Bacterial Species | Effect of Ambroxol | Noteworthy Findings |

| Streptococcus mutans | Inhibits growth and biofilm formation. thepharmajournal.com | MIC estimated at 1 mg/ml. thepharmajournal.com |

| Staphylococcus aureus | Disrupts biofilm structure and downregulates biofilm-related genes. nih.gov | Downregulated cna, fnbA, and ica genes. nih.gov |

| Various pathogens | Enhances the efficacy of antibiotics like beta-lactams and macrolides. scispace.com | Increases antibiotic concentration in lung tissue. scispace.com |

Enzyme Inhibition and Receptor Modulation Studies

The pharmacological profile of this compound derivatives, particularly ambroxol, includes interactions with specific enzymes and receptors, contributing to their diverse therapeutic effects. wikipedia.orgresearchgate.net

Ambroxol has been identified as a potent inhibitor of neuronal sodium (Na+) channels, which explains its local anesthetic effect. wikipedia.org This property has led to its use in lozenges for pain relief in acute sore throat. wikipedia.org

Recent research has also shed light on ambroxol's role in modulating the activity of the lysosomal enzyme glucocerebrosidase (GCase). wikipedia.orgmedchemexpress.com Ambroxol acts as a pharmacological chaperone for GCase, increasing its activity. medchemexpress.commdpi.com This has significant implications for the treatment of Gaucher disease, a genetic disorder characterized by deficient GCase activity. wikipedia.org By enhancing GCase function, ambroxol may also have therapeutic potential in Parkinson's disease, as there is a link between GCase mutations and an increased risk of this neurodegenerative disorder. wikipedia.orgnih.gov

Furthermore, in vitro studies have indicated that ambroxol has an affinity for the 5-HT3 serotonin (B10506) receptor, acting as an antagonist, and also for the serotonin transporter (SERT), where it acts as an inhibitor. researchgate.net These findings suggest that some of the beneficial effects of ambroxol could be mediated through the serotonergic system. researchgate.net In the context of viral infections, ambroxol has been shown to inhibit transmembrane serine protease 2 (TMPRSS2), a receptor crucial for the entry of certain viruses, including influenza and coronaviruses, into host cells. drugbank.comvinmec.com It has also been found to interfere with the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Functional Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into how chemical modifications influence their biological activities. The core structure, characterized by the 2-amino-3,5-dibromophenyl group, is a key pharmacophore.

The conversion of bromhexine to its metabolite, ambroxol, involves the introduction of a hydroxyl group on the cyclohexyl ring. patsnap.com This modification is believed to contribute to ambroxol's enhanced mucolytic and secretagogue properties compared to its parent compound. nih.gov

The dibromo substitution on the aromatic ring is considered important for the molecule's activity. The presence and position of these bromine atoms likely influence the compound's electronic properties and its ability to interact with biological targets.

Further derivatization of the core structure has been explored to develop new compounds with improved or novel activities. For instance, the synthesis of pyrimidine (B1678525) derivatives from (E)-3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedphenyl) prop-2-en-1-one has yielded compounds with notable antioxidant activity. nih.gov In these derivatives, the nature of the substituent on the phenyl ring plays a crucial role in determining the antioxidant potential, with methyl and fluoro-substituted compounds showing enhanced activity. nih.gov

The synthesis of chiral Schiff bases from 2-amino-3,5-dibromobenzaldehyde (B195418) and their metal complexes has been investigated for antibacterial activity. jocpr.com These studies highlight the importance of stereochemistry and the introduction of metal centers in modulating the biological properties of these derivatives.

Preclinical Pharmacological Investigations of Related Analogs

Preclinical studies on analogs of this compound have further elucidated their therapeutic potential and mechanisms of action. Ambroxol (also known as NA-872), the primary active metabolite of bromhexine, has been a major focus of these investigations. medchemexpress.comnih.gov

In animal models of respiratory distress syndrome, NA-872 has shown beneficial effects. researchgate.neteco-vector.com Studies in rabbits demonstrated its impact on mucociliary activity. nih.gov In a mouse model of lipopolysaccharide-induced acute lung injury, ambroxol treatment reduced lung inflammation and damage, as well as levels of pro-inflammatory cytokines. nih.gov

Preclinical investigations have also explored the neuroprotective effects of ambroxol. In a rat model of intestinal ischemia-reperfusion, ambroxol pretreatment was found to reduce oxidative stress in remote organs like the heart and kidneys. bu.edu.eg High-dose ambroxol has shown promise in preclinical models of Gaucher disease, a lysosomal storage disorder, by enhancing the activity of the enzyme glucocerebrosidase. nih.gov

Furthermore, studies on acebrophylline, a salt of ambroxol and theophylline-7-acetic acid, have also been conducted. medchemexpress.com These preclinical investigations are crucial for understanding the broader pharmacological profile of these compounds and for identifying new therapeutic applications beyond their established use in respiratory diseases.

Applications in Medicinal Chemistry and Drug Discovery

Role as Key Synthetic Intermediates in Drug Synthesis

(2-Amino-3,5-dibromophenyl)methanol serves as a crucial starting material or intermediate in the synthesis of a variety of pharmacologically relevant compounds. Its utility stems from the reactivity of its amino and hydroxyl functional groups, which can be readily modified to construct more complex molecular architectures.

One of the primary applications of this compound is as a precursor to 2-amino-3,5-dibromobenzaldehyde (B195418). jocpr.com This aldehyde is a key intermediate for creating a wide array of heterocyclic compounds. For instance, it is used in the Claisen-Schmidt condensation reaction with substituted acetophenones to produce chalcones, which are then cyclized to form pyrimidine (B1678525) derivatives. nih.govmdpi.com These pyrimidines have been investigated for various biological activities, including antioxidant properties. nih.gov

Furthermore, the aldehyde derived from this compound is instrumental in synthesizing Schiff bases. By reacting it with amino acid derivatives, researchers have developed novel chiral molecules. jocpr.comjocpr.com These Schiff bases and their subsequent reduction products have been explored as potential anti-HIV agents, designed to mimic the structure of known protease inhibitors. jocpr.com The synthesis of pyrazole (B372694) compounds, which have shown potential antioxidant and anti-inflammatory properties, also utilizes intermediates derived from this scaffold. researchgate.net

The compound itself is listed as a known impurity (Impurity A) of the mucolytic drugs Ambroxol (B1667023) and Bromhexine (B1221334), indicating its close relationship to their manufacturing processes, likely as a starting material or a byproduct from a synthetic precursor. epichem.comlgcstandards.com Epoxides, which are versatile synthetic intermediates for many biologically active compounds, can also be synthesized from chalcones derived from 2-amino-3,5-dibromobenzaldehyde. mdpi.com

| Intermediate | Precursor | Resulting Compound Class | Potential Application | Reference |

| (E)-3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedphenyl) prop-2-en-1-one (Chalcone) | 2-amino-3,5-dibromobenzaldehyde | Pyrimidines | Antioxidant, Cyclin-dependent kinase 2 inhibitors | nih.gov |

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl) benzonitriles | Chalcone (B49325) derivative | Pyrazoles | Antioxidant, Anti-inflammatory | researchgate.net |

| Chiral Schiff Bases | 2-amino-3,5-dibromobenzaldehyde | Chiral Amines/Alcohols | Anti-HIV agents | jocpr.com |

| 2-aryl-6,8-dibromo-4-methoxy-quinolines | 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones | Quinolines | Photophysical materials | mdpi.comresearchgate.net |

Rational Design of Novel Therapeutic Agents

The rational design of drugs involves the strategic development of new molecules based on an understanding of their biological targets. The 2-amino-3,5-dibromophenyl moiety is a valuable pharmacophore in this process, with its bromine atoms playing a significant role in modulating ligand-target interactions.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is increasingly recognized as a powerful tool in drug design. researchgate.net The bromine atoms on the phenyl ring of this compound and its derivatives can form such bonds with Lewis basic sites (like oxygen or nitrogen atoms) in a protein's active site, enhancing binding affinity and selectivity. researchgate.net

A notable example of rational drug design involving a similar scaffold is the development of LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide), a potent inhibitor of Bruton's tyrosine kinase (BTK). aacrjournals.org BTK is a crucial enzyme in B-cell signaling, making it a key target for treating leukemias and lymphomas. The design of LFM-A13 as a targeted antileukemic agent showcases how the dibromophenyl scaffold can be incorporated into highly specific and potent inhibitors. aacrjournals.org Studies have shown that such inhibitors can enhance the chemosensitivity of cancer cells, representing a promising strategy for overcoming drug resistance. aacrjournals.org

The process of rational design often involves extensive structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound containing the dibromophenyl group and evaluating the impact on biological activity, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Computer-Aided Drug Design (CADD) Approaches

Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict how a potential drug molecule interacts with a biological target, thereby accelerating the drug discovery process. nih.gov These techniques are broadly categorized as structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses information from molecules known to bind to the target. nih.gov Derivatives of this compound are frequently studied using these powerful computational tools.

Molecular docking is a key CADD technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. ijrti.org This method is widely used to understand the mechanism of action and to prioritize synthesized compounds for further biological testing.

Several studies have employed molecular docking to evaluate the therapeutic potential of compounds derived from the (2-Amino-3,5-dibromophenyl) scaffold.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Pyrimidine derivatives synthesized from a chalcone of 2-amino-3,5-dibromobenzaldehyde were docked into the active site of human CDK2, an important target in cancer therapy. The simulations helped to measure the inhibition activity of the ligands and correlate their structural features with their biological function. nih.gov

Anti-HIV Activity: Chiral molecules synthesized from 2-amino-3,5-dibromobenzaldehyde were evaluated for their potential as HIV-protease inhibitors using molecular docking. jocpr.com This computational assessment helps to predict the potency of the synthesized compounds before undertaking more complex and costly biological assays. jocpr.com

ABL1 Kinase Inhibition: In the search for inhibitors of ABL1 tyrosine kinase for chronic myeloid leukemia, molecular docking was used to study the binding of 2-amino-4,6-diarylpyrimidines. The docking studies on both wild-type and mutant forms of the ABL1 protein provided insights into the specific interactions between the ligands and key amino acid residues in the binding site. rsc.org

Anti-inflammatory Properties: Pyrazole derivatives were analyzed through molecular docking to confirm their potential antioxidant and anti-inflammatory properties, indicating that these compounds could be promising therapeutic agents. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of candidates for experimental screening. High-throughput virtual screening (HTVS) can rapidly assess millions of compounds, making it a highly efficient method for lead discovery. nih.gov

While specific virtual screening campaigns for libraries of this compound derivatives are not extensively documented in the provided results, the methodology is highly applicable. A typical workflow involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). ijrti.org

Library Compilation: Assembling a large database of small molecules. This could include commercially available compounds, natural products, or custom-designed libraries featuring the dibromophenyl scaffold.

Docking and Scoring: Docking each molecule in the library into the target's binding site and using a scoring function to estimate its binding affinity.

Hit Selection: Selecting the top-scoring compounds for acquisition or synthesis and subsequent experimental validation. acs.org

This technique has been successfully used to identify novel inhibitors for various targets, such as the MetRS enzyme in Brucella melitensis and the CaMKIIα hub domain, demonstrating its power in identifying new chemical classes of ligands from vast chemical spaces. nih.govacs.org

Development of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules, which is crucial in the pharmaceutical industry. jocpr.comgoogle.com this compound and its aldehyde derivative serve as valuable platforms for the development of new chiral catalysts.

Tridentate chiral Schiff base ligands have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with chiral amino alcohols like L-Valinol or L-Phenylalaninol. jocpr.com These ligands can then be complexed with metals such as copper and nickel. The resulting chiral metal complexes have been shown to possess potential antibacterial activity and represent a class of catalysts that can be applied in asymmetric reactions. jocpr.com

Similarly, bidentate and tridentate chiral molecules have been synthesized for evaluation as anti-HIV agents. jocpr.com The synthesis involves creating a Schiff base between 2-amino-3,5-dibromobenzaldehyde and an amino acid ester, followed by stereoselective reduction and further modification. These chiral ligands are designed to interact specifically with the chiral environment of a biological target like HIV protease. jocpr.com The development of such ligands is critical for advancing asymmetric catalysis and creating enantiomerically pure drugs. mdpi.com

The broader field of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, also benefits from such scaffolds. google.com Proline-derived catalysts, for example, are a well-known class of organocatalysts. The principles used in their design can be applied to new scaffolds, including those derived from this compound, to develop novel catalysts for stereoselective transformations. uni-koeln.de

Analytical Chemistry Research and Quality Control

Development and Validation of Chromatographic Methods (HPLC, HPTLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are fundamental for the separation, identification, and quantification of (2-Amino-3,5-dibromophenyl)methanol, especially in the context of pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing this compound. These methods are developed and validated to separate the compound from its related substances and degradation products.

A typical validated HPLC method for a product containing ambroxol (B1667023) hydrochloride, where this compound is a known impurity, might utilize the following conditions: nih.gov

| Parameter | Condition |

| Column | RP-18 |

| Mobile Phase | Acetonitrile and water (pH 3.5 with orthophosphoric acid) (60:40, v/v) |

| Detection | UV at 250 nm |

| Flow Rate | 1.0 mL/min |

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govpsu.edunih.gov For instance, one validated HPLC method demonstrated an LOD and LOQ of 1 ng/mL and 5 ng/mL, respectively, for ambroxol, showcasing the sensitivity required to detect impurities like this compound. nih.gov

Another study focusing on the simultaneous determination of impurities in a cough syrup containing ambroxol hydrochloride developed a gradient LC method capable of detecting this compound (referred to as AML Imp-A) at levels below 0.015%. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a simpler, faster, and cost-effective alternative for the quantification of pharmaceutical compounds and their impurities. While specific HPTLC methods solely for this compound are less commonly published, the principles of HPTLC method development and validation are well-established. nih.govnih.gov A typical HPTLC method development would involve:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates. nih.gov

Mobile Phase Optimization: A mixture of solvents, for example, toluene, ethyl acetate, and formic acid in a specific ratio, is optimized to achieve good separation. nih.gov

Detection: Visualization under UV light at specific wavelengths (e.g., 254 nm). nih.gov

Validation: The method is validated for linearity, accuracy, precision, LOD, and LOQ. nih.govnih.gov

Spectroscopic Methods for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts (δ) in the NMR spectrum are characteristic of the protons and carbons in the molecule, confirming the arrangement of atoms. For a related compound, (2-Amino-3,5-dibromophenyl)(3-phenyloxiran-2-yl)methanone, the ¹H NMR spectrum in CDCl₃ showed characteristic peaks for the aromatic protons and the amine group. mdpi.com While a specific spectrum for this compound is not detailed in the provided results, chemical book databases often provide such spectra for reference. chemicalbook.com

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For derivatives of this compound, characteristic IR peaks include N-H stretching of the amine group, C-H stretching of the aromatic ring, and C-Br stretching. amazonaws.com For instance, the FTIR spectrum of a Schiff base derived from 2-amino-3,5-dibromo benzaldehyde (B42025) showed a broad absorption band for the ν(O-H) stretching frequency. jocpr.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the analysis of related chalcone (B49325) derivatives, mass spectra were recorded to confirm their structures. amazonaws.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition. For example, the HRMS of (2-Amino-3,5-dibromophenyl)(3-phenyloxiran-2-yl)methanone was used to confirm its molecular formula. mdpi.com

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control for any pharmaceutical ingredient. This compound itself is considered an impurity (Impurity A) in the synthesis of ambroxol and bromhexine (B1221334). unr.edu.arlgcstandards.comsmolecule.com

The analysis of impurities involves identifying and quantifying all potential process-related impurities and degradation products. Regulatory bodies like the ICH provide guidelines for setting thresholds for reporting, identifying, and qualifying impurities. unr.edu.ar

Common impurities associated with ambroxol, besides this compound (Impurity A), include:

Impurity B: trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)yl)cyclohexanol unr.edu.arsemanticscholar.org

Impurity C: trans-4-[[(E)-2-amino-3,5-dibromobenzyliden]amino]cyclohexanol unr.edu.ar

Impurity D: cis-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol unr.edu.ar

Impurity E: 2-amino-3,5-dibromobenzaldehyde (B195418) unr.edu.ar

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. ajptonline.com For example, one study on ambroxol syrup identified an unknown impurity that formed under accelerated stability conditions (40°C/75% RH). semanticscholar.org This impurity was then isolated using preparative HPLC and characterized by spectroscopic techniques. semanticscholar.org

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. Such methods must be able to separate the active ingredient from its degradation products, allowing for an accurate assessment of its stability.

The development of a stability-indicating HPLC method involves subjecting the compound to forced degradation conditions to generate potential degradation products. The chromatographic conditions are then optimized to achieve adequate separation between the parent compound and all the generated degradants.

For example, a stability-indicating LC method was developed for the simultaneous determination of related compounds of guaifenesin, terbutaline (B1683087) sulfate, and ambroxol HCl in a cough syrup formulation. researchgate.net The method was validated to be specific for the active ingredients in the presence of their impurities and degradation products. researchgate.net The robustness of these methods is also evaluated by making small, deliberate variations in method parameters to ensure the method remains reliable during routine use. psu.edu

Future Research Directions and Challenges

Exploration of New Synthetic Strategies and Green Chemistry

The synthesis of (2-Amino-3,5-dibromophenyl)methanol and its direct precursor, 2-amino-3,5-dibromobenzaldehyde (B195418), is a critical starting point for the development of more complex molecules. Current methods often rely on multi-step processes with harsh reagents. For instance, a common route involves the bromination of an aminobenzoate ester followed by reduction using powerful agents like lithium aluminium hydride (LiAlH4) jocpr.com. Another described method uses an iron powder/glacial acetic acid system to reduce o-nitrobenzaldehyde, followed by bromination google.com. The subsequent oxidation of this compound to the corresponding aldehyde frequently employs manganese dioxide (MnO2) jocpr.com.

While effective, these syntheses present challenges related to sustainability and safety. Future research must prioritize the development of greener, more efficient synthetic strategies. Key areas of exploration include:

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral amino alcohols. ucl.ac.uknih.govmdpi.comrsc.orgnih.gov Research into identifying or engineering enzymes (e.g., reductases, oxidases) capable of acting on brominated aromatic substrates could lead to cleaner, single-step syntheses with high enantioselectivity.

Catalytic Processes: Investigating novel catalytic systems, such as iron-based catalysts (e.g., FeCl3), for oxidative cyclization and other transformations could provide more sustainable pathways. acs.orgacs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.net These methods often use milder oxidants, including molecular oxygen, and can reduce waste. nih.gov

Process Intensification: The adoption of technologies like continuous-flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety, particularly for reactions involving hazardous reagents. mdpi.com

The challenge lies in developing robust catalysts and biocatalysts that are not inhibited by the bromine substituents and can provide high yields and selectivity under mild, environmentally friendly conditions.

Deeper Understanding of Biological Mechanisms at the Molecular Level

Derivatives of this compound, such as chalcones, quinolines, and Schiff bases, have demonstrated a range of biological activities, including antimicrobial and potential antiproliferative effects. jocpr.comamazonaws.comrsc.org However, the precise molecular mechanisms underlying these activities are often not fully understood. Current knowledge is frequently based on general observations, such as the ability of amino groups to form hydrogen bonds, or on computational docking studies that predict interactions with biological macromolecules like HIV-protease. jocpr.com

Future pharmacological research must move beyond preliminary screening to a deeper, molecular-level understanding. This requires:

Target Identification and Validation: Employing techniques like chemical proteomics, thermal shift assays, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) that these compounds interact with.

Pathway Analysis: Elucidating how these interactions translate into a cellular response. This involves studying the compound's effect on specific signaling pathways, metabolic processes, and other cellular functions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to understand how specific functional groups and their positions influence biological activity. For example, studies on 1,2,4-triazol-3-thione derivatives have shown that substitutions at different positions significantly impact cytotoxicity against cancer cell lines. rsc.org

A significant challenge will be to deconstruct the polypharmacology of these compounds—that is, to understand how they interact with multiple targets, which may contribute to both their therapeutic effects and potential liabilities.

Advanced Computational Modeling for Predictive Research

Computational chemistry has already proven to be a valuable tool in studying derivatives of this compound. Techniques like Density Functional Theory (DFT) have been used to analyze molecular structures and electronic properties, while molecular docking has been employed to predict binding modes with biological targets. jocpr.comrsc.orgfrontiersin.orgmdpi.com

The next frontier is to leverage advanced computational modeling for more predictive research, thereby accelerating the design-synthesis-test cycle. Future directions should include:

Predictive Modeling: Developing and applying Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity, selectivity, and potential toxicity of new derivatives before they are synthesized. frontiersin.orgmdpi.com

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound-target complexes, providing deeper insights into binding stability and the conformational changes that mediate biological function.

In Silico ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize candidates with favorable drug-like properties early in the discovery process.

The primary challenge is the development of highly accurate predictive models, which requires large, high-quality datasets of chemical structures and their corresponding biological activities. Integrating experimental data with computational predictions will be crucial for model refinement and validation. frontiersin.org

Development of Novel Derivatives with Enhanced Bioactivity

The (2-Amino-3,5-dibromophenyl) scaffold is a versatile platform for generating diverse chemical entities. Research has already produced a variety of derivatives, including:

Schiff bases jocpr.com

Chalcones amazonaws.com

Quinolines amazonaws.com

Pyrimidines rsc.org

1,2,4-triazole-3-thiones rsc.org

These derivatives have shown promise, but there remains significant scope for improvement. Future synthetic efforts should focus on the rational design of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key strategies for future development include:

Scaffold Hopping and Diversification: Exploring new heterocyclic systems and molecular frameworks to attach to the core phenyl ring, expanding the chemical space and potential for novel biological activities.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid compounds that may exhibit synergistic or multi-target activities.

Structure-Based Design: Using the insights gained from mechanistic studies and computational modeling of target-ligand interactions to guide the rational design of new derivatives with optimized binding properties.

A central challenge will be to synthesize these increasingly complex molecules efficiently and to develop robust assays that can accurately measure their enhanced bioactivity and selectivity.

Integration of Multi-Omics Data in Pharmacological Research

Systems biology offers a holistic approach to understanding the effects of chemical compounds on biological systems. By integrating multiple layers of "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can obtain a comprehensive view of a drug's mechanism of action, identify biomarkers, and uncover potential off-target effects. bv-brc.orgmedcraveonline.comuni-wuerzburg.deresearchgate.netfrontiersin.org

The application of multi-omics strategies to the pharmacological study of this compound and its derivatives represents a significant future research direction. Such an approach would involve:

Transcriptomics (RNA-Seq): Analyzing how treatment with a compound alters gene expression profiles in cells, which can reveal the cellular pathways being modulated.

Proteomics: Identifying changes in protein expression and post-translational modifications to pinpoint the specific proteins and pathways affected by the compound.

Metabolomics: Measuring changes in the cellular metabolome to understand how the compound impacts metabolic networks, which has been shown to be correlated with susceptibility to antimicrobial compounds. medcraveonline.com

Integrating these datasets can provide a powerful, system-wide understanding of a compound's biological impact, leading to the identification of novel therapeutic targets and biomarkers for predicting efficacy. frontiersin.orgnih.govpharmalex.comgenedata.com The main challenges are the complexity of managing and analyzing these large, heterogeneous datasets and the need for sophisticated bioinformatics expertise to translate the data into meaningful biological insights. frontiersin.orgpharmalex.comgenedata.com

Q & A

Q. What are the standard synthetic routes for (2-Amino-3,5-dibromophenyl)methanol?

The compound is synthesized via two primary routes:

- Bromination-Reduction Pathway : Bromination of methyl anthranilate followed by reduction using potassium borohydride yields the target compound. This method emphasizes regioselectivity and purity control .

- Nanocatalyst-Mediated Synthesis : Reaction of (E)-3-(2-Amino-3,5-dibromophenyl)-1-(substituted-phenyl)prop-2-en-1-one derivatives with hydroxylamine hydrochloride in ethanol, catalyzed by Bi₂O₃-TiO₂ nanoparticles. Ethanol recrystallization ensures purification .

| Method | Key Steps | Catalyst/Solvent | Yield |

|---|---|---|---|

| Bromination-Reduction | Bromination → Borohydride reduction | KBr, KBH₄ | ~80% (estimated) |

| Nanocatalyst Route | Condensation → Cyclization | Bi₂O₃-TiO₂, ethanol | Not specified |

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

- Elemental Analysis : Confirms C, H, N, and Br composition .

- FT-IR : Identifies functional groups (e.g., -OH at ~3300 cm⁻¹, -NH₂ at ~3450 cm⁻¹) .

- NMR : ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 60–65 ppm for -CH₂OH; δ 110–130 ppm for aromatic carbons) .

Q. What are the key physicochemical properties of this compound?

Q. Why is this compound significant as a pharmaceutical impurity?

It is a known impurity (Impurity A) in Ambroxol Hydrochloride and Bromhexine Hydrochloride APIs. Regulatory limits (e.g., EP/ICH guidelines) require quantification below 0.1% using validated HPLC methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR/IR data may arise from solvent polarity, crystallinity, or impurity interference. Mitigation strategies include:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ for consistent NMR baselines .

- Cross-Validation : Pair spectral data with mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 280.9446 [M+H]⁺) .